molecular formula C9H17NO4 B3207352 1-Tert-butyl 4-methyl (2S)-2-aminobutanedioate CAS No. 104072-49-3

1-Tert-butyl 4-methyl (2S)-2-aminobutanedioate

Cat. No.: B3207352
CAS No.: 104072-49-3
M. Wt: 203.24 g/mol
InChI Key: WNJFEWOMTHUJAP-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tert-butyl 4-methyl (2S)-2-aminobutanedioate is an organic compound with a complex structure that includes a tert-butyl group, a methyl group, and an aminobutanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Tert-butyl 4-methyl (2S)-2-aminobutanedioate typically involves the reaction of tert-butyl 4-methyl (2S)-2-aminobutanedioate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and isolation of the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl 4-methyl (2S)-2-aminobutanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

1-Tert-butyl 4-methyl (2S)-2-aminobutanedioate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological processes and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Tert-butyl 4-methyl (2S)-2-aminobutanedioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Tert-butyl 4-methyl (2S)-2-aminobutanedioate: Similar in structure but may have different functional groups or substituents.

    This compound: Another related compound with variations in the aminobutanedioate moiety.

Uniqueness

This compound is unique due to its specific combination of functional groups and stereochemistry

Properties

IUPAC Name

1-O-tert-butyl 4-O-methyl (2S)-2-aminobutanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)6(10)5-7(11)13-4/h6H,5,10H2,1-4H3/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJFEWOMTHUJAP-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Tert-butyl 4-methyl (2S)-2-aminobutanedioate
Reactant of Route 2
Reactant of Route 2
1-Tert-butyl 4-methyl (2S)-2-aminobutanedioate
Reactant of Route 3
Reactant of Route 3
1-Tert-butyl 4-methyl (2S)-2-aminobutanedioate
Reactant of Route 4
Reactant of Route 4
1-Tert-butyl 4-methyl (2S)-2-aminobutanedioate
Reactant of Route 5
Reactant of Route 5
1-Tert-butyl 4-methyl (2S)-2-aminobutanedioate
Reactant of Route 6
Reactant of Route 6
1-Tert-butyl 4-methyl (2S)-2-aminobutanedioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.